2-Phosphoglyceric acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phosphoglyceric acid can be synthesized through the enzymatic conversion of 3-phosphoglyceric acid by the enzyme phosphoglycerate mutase. This reaction requires the presence of magnesium ions or other divalent cations to proceed efficiently .
Industrial Production Methods: The production process involves the extraction and purification of the compound from biological sources, such as yeast or bacterial cultures, where glycolysis is actively occurring .
Chemical Reactions Analysis
Types of Reactions: 2-Phosphoglyceric acid primarily undergoes dehydration reactions catalyzed by the enzyme enolase, resulting in the formation of phosphoenolpyruvate . This reaction is a key step in glycolysis and is essential for the subsequent production of adenosine triphosphate (ATP).
Common Reagents and Conditions:
Enolase: The enzyme that catalyzes the dehydration of this compound.
Magnesium Ions: Required as cofactors for the enzymatic activity of enolase.
Optimal pH and Temperature: The reaction typically occurs under physiological conditions, with an optimal pH around 7.4 and a temperature of 37°C.
Major Products:
Phosphoenolpyruvate: The primary product formed from the dehydration of this compound.
Scientific Research Applications
2-Phosphoglyceric acid has several important applications in scientific research:
Mechanism of Action
2-Phosphoglyceric acid exerts its effects through its role as a substrate in glycolysis. The enzyme enolase catalyzes the conversion of this compound to phosphoenolpyruvate, which is then converted to pyruvate by pyruvate kinase. This process is crucial for the production of ATP, the primary energy currency of the cell . The molecular targets involved in this pathway include enolase and pyruvate kinase, which are essential for the efficient conversion of glucose to pyruvate .
Comparison with Similar Compounds
3-Phosphoglyceric Acid: Another intermediate in glycolysis, it is converted to 2-phosphoglyceric acid by phosphoglycerate mutase.
Phosphoenolpyruvate: The product of the dehydration of this compound, it is a high-energy compound that plays a critical role in ATP production.
Uniqueness: this compound is unique in its specific role as the substrate for enolase in glycolysis. Its conversion to phosphoenolpyruvate is a key regulatory step in the metabolic pathway, making it essential for efficient energy production in cells .
Properties
IUPAC Name |
3-hydroxy-2-phosphonooxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIURPTVHJPJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O7P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948430 | |
Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Phosphoglyceric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2553-59-5 | |
Record name | 2-Phosphoglyceric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2553-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phosphoglycerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phosphoglyceric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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